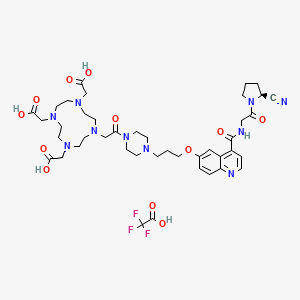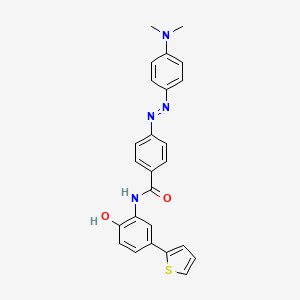
cis-BG47
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-BG47 is a cis-isomer of BG47, a prototypical histone deacetylases HDAC1 and HDAC2 selective optoepigenetic probe. This compound is known for its ability to bind to and competitively inhibit the deacetylase activity of HDAC targets upon light-induced trans-to-cis isomerization .
Preparation Methods
Synthetic Routes and Reaction Conditions
cis-BG47 is synthesized from its trans-isomer BG47 through a light-induced trans-to-cis isomerization process. The reaction involves exposing BG47 to 470 nm light, which activates the compound to its cis-isomer form .
Industrial Production Methods
The industrial production of this compound involves the same light-induced isomerization process but on a larger scale. The compound is typically stored as a powder at -20°C for up to three years or in solution at -80°C for up to six months .
Chemical Reactions Analysis
Types of Reactions
cis-BG47 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions.
Reduction: The compound can also undergo reduction reactions.
Substitution: this compound can participate in substitution reactions, particularly in the presence of specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may produce reduced forms of the compound.
Scientific Research Applications
cis-BG47 has a wide range of scientific research applications, including:
Chemistry: Used as a selective probe for studying histone deacetylases HDAC1 and HDAC2.
Biology: Employed in the study of gene expression modulation through optoepigenetic mechanisms.
Medicine: Investigated for its potential therapeutic applications in neurological diseases.
Industry: Utilized in the development of new optoepigenetic tools and technologies .
Mechanism of Action
cis-BG47 exerts its effects by binding to and competitively inhibiting the deacetylase activity of HDAC targets upon light-induced trans-to-cis isomerization. This process increases histone methyltransferase H3K9 acetylation, which plays a crucial role in gene expression modulation .
Comparison with Similar Compounds
Similar Compounds
BG47: The trans-isomer of cis-BG47, also a selective HDAC1 and HDAC2 optoepigenetic probe.
Chlamydocin: A fungal metabolite and potent HDAC inhibitor.
HDAC-IN-30: A multi-target HDAC inhibitor.
Uniqueness
cis-BG47 is unique due to its light-induced trans-to-cis isomerization, which allows for precise control over its activity. This feature makes it a valuable tool for studying gene expression and developing new optoepigenetic technologies .
Properties
Molecular Formula |
C25H22N4O2S |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]diazenyl]-N-(2-hydroxy-5-thiophen-2-ylphenyl)benzamide |
InChI |
InChI=1S/C25H22N4O2S/c1-29(2)21-12-10-20(11-13-21)28-27-19-8-5-17(6-9-19)25(31)26-22-16-18(7-14-23(22)30)24-4-3-15-32-24/h3-16,30H,1-2H3,(H,26,31) |
InChI Key |
PNYUFPRPRATUNE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C4=CC=CS4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B10861750.png)
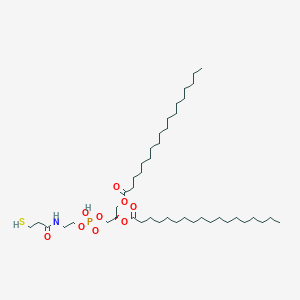
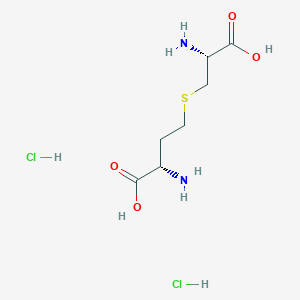
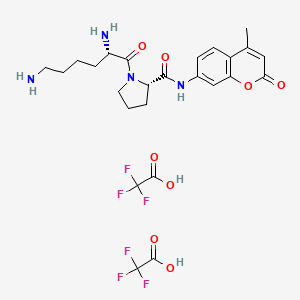
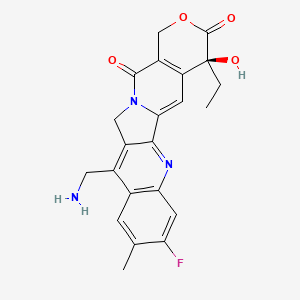
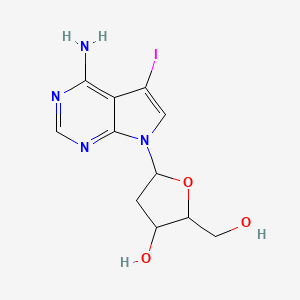
![[4-Acetyloxy-6-(furan-3-yl)-11,15,18-trihydroxy-5,10,14-trimethyl-3,8-dioxo-16-oxapentacyclo[12.3.3.01,13.02,10.05,9]icosan-20-yl] acetate](/img/structure/B10861797.png)
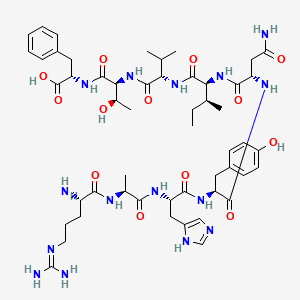
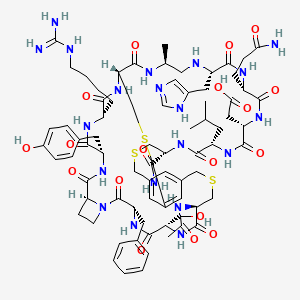
![N-[(2R)-1-[[(2R)-3-(1H-indol-3-yl)-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-3-methyl-1H-indene-2-carboxamide](/img/structure/B10861812.png)

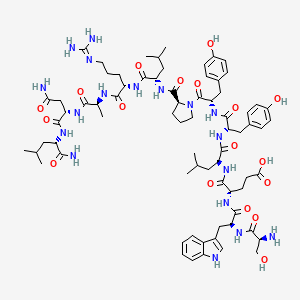
![9-(3,5-dichloro-4-hydroxyphenyl)-1-{trans-4-[(dimethylamino)methyl]cyclohexyl}-3,4-dihydropyrimido[5,4-c]quinolin-2(1H)-one](/img/structure/B10861829.png)
